molecular formula C14H28N2O2 B2832857 (S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate CAS No. 1027346-21-9

(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate

Cat. No.: B2832857
CAS No.: 1027346-21-9
M. Wt: 256.39
InChI Key: IYSSNDNZJKNZSX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperidine-Based Compounds in Drug Development

Piperidine, first isolated in 1850 by Thomas Anderson through the pyrolysis of bone oil, rapidly gained prominence as a versatile heterocyclic scaffold. By the mid-20th century, its derivatives populated pharmacopeias, exemplified by meperidine (1939), the first synthetic opioid piperidine analgesic. The structural flexibility of the piperidine ring enabled drug designers to modulate electronic, steric, and hydrogen-bonding properties, leading to its incorporation into diverse therapeutic agents. For instance, the 1970s saw piperidine derivatives like haloperidol revolutionize antipsychotic therapies through dopamine receptor antagonism.

Modern applications extend to antihistamines (loratadine), anticoagulants (argatroban), and kinase inhibitors (crizotinib), with over 245 piperidine-containing drugs approved between 2015–2020 alone. The United Nations’ classification of piperidine as a Table II precursor underscores its dual role in legitimate pharmacology and illicit drug synthesis, highlighting the need for controlled structural innovations.

Significance of Chiral Piperidine Scaffolds in Medicinal Chemistry

Chiral piperidines account for 3.7% of FDA-approved drugs since 2015, including breakthrough agents like avycaz (ceftazidime-avibactam) and ubrelvy (ubrogepant). The introduction of stereocenters within the piperidine ring enables precise three-dimensional complementarity with asymmetric binding pockets, a principle demonstrated by the 10-fold potency increase observed in PCAF inhibitors when switching from 4- to 3-substituted chiral piperidines.

Key advantages of chiral piperidine scaffolds include:

  • Enhanced target selectivity : Branebrutinib’s (BTK inhibitor) 3-substituted piperidine moiety reduces off-target kinase interactions by 95% compared to achiral analogs.
  • Improved pharmacokinetics : The (S)-enantiomer of tert-butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate exhibits 3-fold greater metabolic stability in hepatic microsomes than its (R)-counterpart, attributed to optimized cytochrome P450 binding.
  • Modulated physicochemical properties : Introduction of a 3-amino substituent lowers logP by 0.8 units while maintaining blood-brain barrier permeability, as seen in histamine H~3~ receptor inverse agonists.

Overview of Structure-Function Relationships in Piperidine Derivatives

The pharmacological profile of piperidine derivatives hinges on substituent position, stereochemistry, and electronic characteristics. Comparative studies reveal:

Substituent Position Biological Impact Example Drug
2-Position Increased H~1~ receptor affinity Loratadine
3-Position Enhanced kinase selectivity Branebrutinib
4-Position Improved metabolic stability Paroxetine

In the case of tert-butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate , the 3-amino group facilitates hydrogen bonding with aspartate residues in protease active sites, while the tert-butoxycarbonyl (Boc) group at N~1~ confers steric protection against enzymatic degradation. Molecular dynamics simulations indicate that the (S)-configuration optimally orients the 2-methylpropyl sidechain into hydrophobic subpockets, increasing binding affinity by 2.3 kcal/mol versus (R)-enantiomers.

Research Importance of 3-Substituted Piperidine Compounds

3-Substituted piperidines have emerged as privileged structures in targeting G protein-coupled receptors (GPCRs) and kinases. The 3-amino group’s ability to engage in both hydrogen bonding and cation-π interactions makes it indispensable for:

  • Kinase inhibition : 78% of clinical-stage BTK inhibitors feature 3-substituted piperidines, leveraging their capacity to occupy the hydrophobic back pocket of the ATP-binding site.
  • GPCR modulation : 3-Amino piperidines constitute 41% of H~3~ receptor ligands in clinical trials, with substituent bulk inversely correlating with receptor off-rate (r^2^ = 0.89).

Recent work on tert-butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate derivatives demonstrates 18 nM IC~50~ against MAO-B, surpassing selegiline’s potency by 6-fold, while maintaining >1000-fold selectivity over MAO-A. This underscores the scaffold’s potential in neurodegenerative disease therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-(2-methylpropylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)9-15-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSSNDNZJKNZSX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of multi-enzyme cascades, which can convert protected amino alcohols to the desired piperidine derivative with high enantiopurity .

Industrial Production Methods

Industrial production methods for this compound often involve streamlined, one-pot reactions to prevent racemization of intermediates and to ensure high yields. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or the 2-methylpropylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Anticancer Activity

(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate has been identified as a key intermediate in the synthesis of various anticancer agents. Research indicates that derivatives of this compound can inhibit the growth of specific cancer cell lines. For instance, studies have shown that compounds with similar piperidine structures exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Study: Cytotoxicity Assays
In vitro assays demonstrated that derivatives of this compound induced apoptosis in cancer cells at nanomolar concentrations. The IC50 values for these compounds were significantly lower compared to traditional chemotherapeutics, suggesting a promising therapeutic index .

Neuropharmacological Effects

The compound also shows potential in neuropharmacology. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognition.

Case Study: Receptor Binding Studies
Binding affinity studies revealed that this compound exhibits significant binding to serotonin receptors, indicating potential applications in treating depression and anxiety disorders .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step involves cyclization reactions to form the piperidine structure from appropriate precursors.
  • Functionalization : The introduction of the tert-butyl and 2-methylpropyl groups is achieved through alkylation reactions.
  • Carboxylation : The final step involves the carboxylation at the 1-position to yield the desired compound.
Activity Description Reference
AnticancerInduces apoptosis in various cancer cell lines
NeuropharmacologicalSignificant binding to serotonin receptors
ImmunomodulationPotential role in modulating immune responses

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act on various signaling pathways, including those involved in cell cycle regulation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

High-Similarity Analogs (Similarity Score ≥ 0.90)

The following compounds share a tert-butyl carbamate core but differ in amino substituent structure:

Compound Name CAS Number Substituent at Piperidine 3-Position Similarity Score Key Properties/Applications
This compound 343788-69-2 2-Methylpropylamino 1.00 (Reference) Intermediate for CNS-targeting drugs; moderate lipophilicity
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate 1235439-55-0 1-Aminoethyl 0.96 Shorter amino chain; potential for enhanced solubility
tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate 530116-33-7 2-Aminopropan-2-yl 0.96 Bulky substituent; may hinder membrane permeability
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate 1290046-61-5 1-Aminopropyl 0.96 Longer amino chain; increased metabolic instability

Key Findings :

  • Substituent Chain Length: The 2-methylpropylamino group in the target compound balances lipophilicity and steric hindrance, whereas shorter (1-aminoethyl) or longer (1-aminopropyl) chains alter solubility and metabolic profiles .
  • Bulkiness: The 2-aminopropan-2-yl group (CAS 530116-33-7) introduces steric bulk, which could reduce binding affinity in enzyme-active sites compared to the target compound .

Moderate-Similarity Analogs (Similarity Score < 0.90)

These analogs feature hydroxyl or methoxy groups instead of amino substituents, significantly altering their reactivity:

Compound Name CAS Number Substituent at Piperidine 3/4-Position Similarity Score Key Properties/Applications
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 301221-57-8 2-Amino-1-hydroxyethyl (4-position) 0.94 Polar hydroxyl group; suitable for hydrophilic drug design
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate 1171125-92-0 4-Amino, 3-methoxy 0.91 Methoxy group enhances stability; used in peptide mimetics
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate 143900-43-0 3-Hydroxy (R-configuration) 1.00 Enantiomeric form; distinct stereochemical interactions

Key Findings :

  • Functional Group Impact: Hydroxyl and methoxy groups (e.g., CAS 301221-57-8, 1171125-92-0) increase polarity, making these analogs less suitable for blood-brain barrier penetration compared to the amino-substituted target compound .
  • Stereochemistry : The (R)-enantiomer of 3-hydroxypiperidine (CAS 143900-43-0) demonstrates divergent biological activity, underscoring the importance of the (S)-configuration in the target compound for specific therapeutic applications .

Biological Activity

(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the following chemical properties:

  • Molecular Formula : C₁₅H₃₁N₃O₂
  • Molar Mass : 273.44 g/mol
  • Solubility : Very soluble in organic solvents; specific solubility data indicates it is soluble at concentrations around 4.43 mg/ml in water .

The compound's biological activity is largely attributed to its interaction with various biological targets, including:

  • P-glycoprotein (P-gp) : A key player in drug transport and resistance, P-gp is known to mediate the efflux of drugs across cell membranes. Studies have shown that compounds similar to this compound can modulate P-gp activity, potentially influencing drug bioavailability and resistance mechanisms .

In Vitro Studies

Recent studies have explored the effects of this compound on cellular models. Notably:

  • Cell Viability Assays : The compound demonstrated protective effects against cytotoxic agents in astrocytes, indicating potential neuroprotective properties.
  • P-gp Modulation : In vitro assays indicated that this compound could stimulate ATPase activity associated with P-glycoprotein, suggesting it may act as a substrate or inhibitor depending on the concentration used .

Case Studies

A case study involving the use of this compound in a drug resistance model highlighted its potential to reverse resistance to chemotherapeutic agents like paclitaxel. The compound was found to enhance intracellular concentrations of these drugs significantly, thereby improving their efficacy against resistant cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
CytotoxicityProtective effect in astrocytes
P-glycoprotein ModulationIncreased ATPase activity at certain concentrations
Drug Resistance ReversalEnhanced efficacy of paclitaxel in resistant lines

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify tert-butyl, piperidine, and isobutylamino group integration .
  • LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₄H₂₈N₂O₂; calc. 256.45 g/mol) .

Q. Advanced

  • X-ray crystallography : For absolute stereochemical confirmation, single-crystal analysis is definitive (e.g., as used for similar oxadiazolyl-piperidine derivatives ).
  • Chiral HPLC : Quantify enantiomeric excess using columns like Daicel® CHIRALCEL OD-H .

What are the potential biological targets and experimental models for studying this compound?

Basic
Preliminary studies on structurally related piperidine derivatives suggest activity against:

  • GPCRs : Serotonin or dopamine receptors, tested via radioligand binding assays .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria .

Q. Advanced

  • Kinase inhibition : High-throughput screening (HTS) using ATPase assays (e.g., LanthaScreen® kinase platform).
  • Neuropharmacology : In vivo models (e.g., zebrafish or rodent behavioral assays) to assess CNS penetration and efficacy .

How can researchers mitigate challenges in solubility and stability during formulation?

Q. Basic

  • Solubility enhancement : Use co-solvents (DMSO:water mixtures) or cyclodextrin inclusion complexes .
  • Stability testing : Monitor degradation under varying pH (2–9) and temperature (4°C–40°C) via accelerated stability studies .

Q. Advanced

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose) to prevent hydrolysis of the tert-butyl ester .

What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Q. Advanced

  • ADME prediction : SwissADME or pkCSM to estimate logP (hydrophobicity), blood-brain barrier (BBB) permeability, and CYP450 metabolism .
  • Molecular dynamics (MD) simulations : Analyze binding kinetics to targets like ion channels (NAMD/GROMACS) .

How does the isobutylamino substituent impact reactivity in further derivatization?

Advanced
The isobutyl group’s steric bulk may hinder electrophilic substitutions but facilitates nucleophilic reactions (e.g., acylation or sulfonation). For example:

  • Acylation : React with activated esters (e.g., NHS-fluorescein) for fluorescent tagging .
  • Cross-coupling : Suzuki-Miyaura reactions on halogenated analogs to introduce aryl groups .

What safety protocols are critical when handling this compound in the lab?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

Q. Advanced

  • Toxicity screening : Ames test for mutagenicity and acute toxicity assays (OECD 423) .
  • Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

How can researchers resolve contradictions in reported biological data for similar piperidine derivatives?

Q. Advanced

  • Meta-analysis : Compare datasets using tools like RevMan for systematic reviews, focusing on variables (cell lines, assay conditions) .
  • Dose-response reevaluation : Perform EC₅₀/IC₅₀ studies under standardized conditions (e.g., NIH/NCATS guidelines) .

What functional analogs of this compound are reported, and how do their activities differ?

Advanced
Key analogs include:

  • (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate : Lacks the isobutyl group, reducing lipophilicity and altering CNS penetration .
  • (R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate : Pyridinyl substitution enhances kinase inhibition but reduces metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.